molecular formula C25H28N2O4S B4107363 N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(2-isopropylphenoxy)acetamide

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(2-isopropylphenoxy)acetamide

Cat. No. B4107363
M. Wt: 452.6 g/mol
InChI Key: JUFMPYQXJLZYRB-UHFFFAOYSA-N
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Description

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(2-isopropylphenoxy)acetamide, also known as BMS-986177, is a novel small molecule inhibitor that has been developed for the treatment of various inflammatory disorders. It is a potent and selective antagonist of the chemokine receptor CXCR2, which plays a crucial role in the recruitment and activation of neutrophils, a type of white blood cell that is involved in the inflammatory response.

Mechanism of Action

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(2-isopropylphenoxy)acetamide exerts its pharmacological effects by selectively blocking the CXCR2 receptor, which is expressed on the surface of neutrophils and other immune cells. By inhibiting the binding of CXCL1 and CXCL8, two chemokines that are involved in the recruitment of neutrophils to the site of inflammation, N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(2-isopropylphenoxy)acetamide effectively reduces the number and activity of neutrophils in the affected tissues.
Biochemical and physiological effects:
The inhibition of CXCR2 by N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(2-isopropylphenoxy)acetamide has been shown to have several biochemical and physiological effects, including the reduction of neutrophil infiltration, the suppression of pro-inflammatory cytokine production, and the promotion of tissue repair and regeneration. Additionally, N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(2-isopropylphenoxy)acetamide has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical and clinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(2-isopropylphenoxy)acetamide is its high selectivity and potency for CXCR2, which makes it a valuable tool for studying the role of this receptor in various inflammatory diseases. However, one of the limitations of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(2-isopropylphenoxy)acetamide is its relatively short half-life, which may require frequent dosing in preclinical and clinical studies.

Future Directions

The development of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(2-isopropylphenoxy)acetamide has opened up new avenues for the treatment of various inflammatory disorders, and several ongoing clinical trials are currently evaluating its safety and efficacy in patients with COPD, RA, and other inflammatory diseases. In the future, further research is needed to better understand the mechanism of action of N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(2-isopropylphenoxy)acetamide and to identify potential biomarkers that can be used to predict treatment response and monitor disease progression. Additionally, the development of more potent and selective CXCR2 inhibitors may lead to the discovery of new therapeutic targets for the treatment of inflammatory diseases.

Scientific Research Applications

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(2-isopropylphenoxy)acetamide has been extensively studied in preclinical models of various inflammatory diseases, including acute lung injury, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis (RA). In these studies, N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(2-isopropylphenoxy)acetamide has been shown to effectively reduce neutrophil recruitment and activation, resulting in a significant decrease in inflammation and tissue damage.

properties

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-(2-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S/c1-19(2)23-11-7-8-12-24(23)31-18-25(28)26-21-13-15-22(16-14-21)32(29,30)27(3)17-20-9-5-4-6-10-20/h4-16,19H,17-18H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFMPYQXJLZYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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